molecular formula C7H13F2N B13535665 4,4-Difluoro-5-methylazepane

4,4-Difluoro-5-methylazepane

Cat. No.: B13535665
M. Wt: 149.18 g/mol
InChI Key: KSDBKSTXUKTKSC-UHFFFAOYSA-N
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Description

4,4-Difluoro-5-methylazepane: is a chemical compound with the molecular formula C7H14F2N . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with two fluorine atoms and a methyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-5-methylazepane typically involves the fluorination of a suitable precursor. One common method is the reaction of 5-methylazepane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-5-methylazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Difluoro-5-methylazepane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-5-methylazepane involves its interaction with specific molecular targets. The fluorine atoms and the nitrogen in the azepane ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluoro-5-methylazepane is unique due to the presence of both fluorine atoms and a methyl group, which confer specific chemical and physical properties.

Properties

Molecular Formula

C7H13F2N

Molecular Weight

149.18 g/mol

IUPAC Name

4,4-difluoro-5-methylazepane

InChI

InChI=1S/C7H13F2N/c1-6-2-4-10-5-3-7(6,8)9/h6,10H,2-5H2,1H3

InChI Key

KSDBKSTXUKTKSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCCC1(F)F

Origin of Product

United States

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